 
                            L-Homolysine is typically synthesized from L-lysine or its derivatives. It belongs to the class of amino acids, specifically categorized under aliphatic amino acids due to its linear structure. As a hydrochloride salt, L-homolysine hydrochloride is soluble in water, which enhances its utility in biological and chemical applications.
The synthesis of L-Homolysine Hydrochloride can be achieved through various methods, including:
L-Homolysine Hydrochloride features a linear aliphatic chain with the following structure:
The structural representation includes:
This additional carbon alters its steric properties and may influence interactions with proteins and enzymes.
L-Homolysine Hydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism by which L-Homolysine exerts its effects primarily involves its role as a substrate or modifier in enzymatic reactions. For instance:
L-Homolysine Hydrochloride exhibits several notable physical and chemical properties:
These properties make it an attractive candidate for research in biochemistry and molecular biology.
L-Homolysine Hydrochloride has several significant applications in scientific research:
L-Homolysine (β-homolysine) biosynthesis shares regulatory mechanisms with canonical lysine pathways but exhibits distinct genetic features. In bacteria, the LYS riboswitch—a conserved RNA structural element—controls lysine and homolysine-related genes by modulating transcription or translation termination in response to lysine/homolysine concentrations. This element includes helices P1–P7 and conserved sequence motifs, with lysine-constitutive mutations mapped to these regions in Escherichia coli and Bacillus subtilis [2] [4]. The lysC gene, encoding aspartokinase III, is a key regulatory point; its leader sequence contains LYS elements that undergo conformational changes upon ligand binding, enabling feedback inhibition [2] [5].
Metabolically, homolysine biosynthesis intersects with the aspartate-derived pathway. Aspartokinase (AK) isoforms (AKI, AKII, AKIII) are regulated allosterically:
In E. coli, transcriptional attenuation via the thrLABC operon fine-tunes expression. The thrL precursor peptide regulates downstream genes (thrA, thrB, thrC), impacting homoserine availability—a precursor for homolysine derivatives [5].
Table 1: Genetic Regulatory Elements in Homolysine/Lysine Biosynthesis
| Element | Function | Organisms | Impact on Homolysine | 
|---|---|---|---|
| LYS riboswitch | RNA-mediated transcription termination | γ-proteobacteria, Bacillus spp. | Modulates lysC expression | 
| thrLABC operon | Attenuation control | E. coli | Regulates homoserine dehydrogenase | 
| lysR | Transcriptional activator | Diverse bacteria | Positively regulates lysA | 
Enzymes involved in homolysine derivatization exhibit strict substrate specificity. Key catalysts include:
Kinetic parameters for homolysine-processing enzymes:Table 2: Enzyme Kinetics in Homolysine vs. Lysine Pathways
| Enzyme | Substrate | Km (mM) | kcat (s−1) | Source | 
|---|---|---|---|---|
| Aspartokinase III (LysC) | Aspartate | 0.8 (Lys) / 1.2 (Hlys) | 18 (Lys) / 9 (Hlys) | E. coli [5] | 
| α-AAA reductase (Lys2) | α-AAA | 0.3 | 0.05 | S. cerevisiae [6] | 
| Lysine hydroxylase | Lysine | 0.5 / 2.1 (Hlys) | 1.2 / 0.4 (Hlys) | Recombinant [10] | 
Enzymatic polymerization leverages hydrolase-catalyzed reverse reactions (e.g., lipases) to generate homolysine-containing peptides. Thermus thermophilus lipase shows 75% activity toward homolysine methyl ester vs. lysine methyl ester, facilitating peptide bond formation in nonaqueous media [3].
Homolysine and lysine pathways diverge in precursor utilization, regulation, and connectivity to primary metabolism:
Homolysine: Originates from homoserine, a branch-point intermediate in aspartate metabolism. Homoserine undergoes elongation through methylene insertion, bypassing DAP/AAA [5] [6].
Regulatory Sensitivity:
Homolysine weakly inhibits B. subtilis aspartokinase II (50% inhibition at 5 mM vs. 0.1 mM for lysine), suggesting reduced regulatory constraint [2] [5].
Metabolic Connectivity:
Table 3: Biosynthetic Features of Lysine vs. Homolysine
| Feature | Lysine | Homolysine | 
|---|---|---|
| Core Precursor | Aspartate (DAP); α-ketoglutarate (AAA) | Homoserine | 
| Key Inhibitors | Lysine (AKIII), Threonine (AKI) | Weak inhibition by homolysine | 
| Pathway Variants | DAP (bacteria), AAA (fungi) | Homoserine elongation | 
| Connection to Siderophores | Direct (e.g., aerobactin) | Minimal | 
Figure: Structural Comparison of Lysine and Homolysine
Lysine:          H₂N-CH₂-CH₂-CH₂-CH₂-CH(NH₂)-COOH  Homolysine:      H₂N-CH₂-CH₂-CH₂-CH₂-CH₂-CH(NH₂)-COOH  (Additional methylene group)  The extra methylene group in homolysine alters enzyme binding, reduces charge density, and enhances flexibility for peptide backbone modifications [1] [4].
 
                                    
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